molecular formula C11H19NO B1490713 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one CAS No. 1174219-87-4

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one

Cat. No. B1490713
CAS RN: 1174219-87-4
M. Wt: 181.27 g/mol
InChI Key: WCSFWFSXBSMKMY-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 . It is a product offered by several chemical suppliers .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate in a five-step process . This process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and finally, rearrangement .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring attached to a methylpyrrolidine group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Recent Advances in Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a complex process due to multiple potential reaction sites, leading to a mixture of products with different oxidation states and functional groups. The study by Cao et al. (2018) reviews recent advances in controllable and selective catalytic oxidation of cyclohexene, highlighting its significance in the chemical industry as it provides valuable intermediates for various applications. Such advancements are synthetically valuable for both academic and industrial applications, aiming for selective production of targeted products (Cao et al., 2018).

Oxidation of Cyclohexane to Produce Ketone-Alcohol (KA) Oil

Abutaleb and Ali (2021) present a comprehensive review of the oxidation of cyclohexane, an essential chemical reaction for the industrial production of cyclohexanol and cyclohexanone, collectively known as KA oil. These compounds are crucial feedstocks for the production of nylon 6 and nylon 6,6. The review covers various catalysts and reaction conditions used for cyclohexane oxidation, aiming to enhance selectivity and conversion rates for industrial applications (Abutaleb & Ali, 2021).

Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization

The study by Laube et al. (2013) focuses on the development of selective COX-2 inhibitors for use in cancer treatment and the challenges of characterizing COX-2 in vivo. Imaging agents targeting COX-2 for PET and SPECT have been explored, aiming to provide a non-invasive method for visualizing COX-2 expression and activity in inflammatory diseases and various carcinogenesis processes (Laube et al., 2013).

Safety and Hazards

Specific safety and hazard information for 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one was not found in the search results. As with any chemical, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSFWFSXBSMKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 2
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 3
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 4
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 5
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 6
Reactant of Route 6
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one

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